5-(5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
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Description
5-(5,6-Dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as 5-chloro-2-hydroxybenzimidazole or 5-chloro-2-HBI, is a synthetic compound with a variety of applications in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. 5-chloro-2-HBI has been used in the synthesis of various organic compounds, as a corrosion inhibitor, and as a reagent in the synthesis of a variety of biologically active molecules.
Scientific Research Applications
Catalytic Activity in Carbon-Carbon Bond-Forming Reactions
A series of novel benzimidazolium salts and their pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) themed palladium N-heterocyclic carbene complexes demonstrated a highly efficient route for the formation of asymmetric biaryl compounds. These compounds, including variations of benzimidazole structures, displayed good catalytic activity for carbon-carbon bond formation, suggesting potential applications in organic synthesis and pharmaceuticals (Akkoç et al., 2016).
Luminescent Properties in Transition Metal Complexes
A study on luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines revealed significant insights into the photophysical properties of these compounds. This research suggests applications in the field of material sciences, particularly in the development of new luminescent materials (Petoud et al., 1997).
Synthesis of Novel Heterocyclic Compounds
Research on the synthesis of various heterocyclic compounds, including pyrrolo[3,2-d]pyrimidine derivatives and benzothiazole pyrimidine derivatives, involves the use of benzimidazole structures. These studies highlight the versatility of benzimidazole derivatives in synthesizing a wide range of chemical compounds with potential pharmaceutical applications (Majumdar et al., 1998); (Maddila et al., 2016).
Coordination Chemistry and Complex Formation
The coordination behavior of benzimidazole derivatives towards different metal ions has been studied, shedding light on the potential use of these compounds in the development of coordination complexes. Such complexes have applications in catalysis, material science, and potentially in medicinal chemistry (Ceniceros-Gómez et al., 2000).
Antibacterial and Antifungal Activity
The synthesis and evaluation of benzimidazole derivatives have demonstrated significant antibacterial and antifungal activities. These studies suggest the potential of benzimidazole-based compounds in the development of new antimicrobial agents (Maddila et al., 2016).
Synthesis of Organic Dyes and Fluorescence Studies
Research on the synthesis of organic dyes involving benzimidazole derivatives has shown promising results in terms of fluorescence properties. These findings indicate potential applications in the field of optical materials and sensors (Marchesi et al., 2019).
Properties
IUPAC Name |
5-(5,6-dichloro-1H-benzimidazol-2-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O/c13-7-3-9-10(4-8(7)14)17-12(16-9)6-1-2-11(18)15-5-6/h1-5H,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHKVVFAOLPLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NC3=CC(=C(C=C3N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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